5-(Furan-2-ylmethylsulfanyl)-8-nitro-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-ylmethylsulfanyl)-8-nitroquinoline: is a chemical compound with the following structural formula:
C16H9NO3S
It features a quinoline core substituted with a furan group and a nitro group. Quinolines are heterocyclic aromatic compounds known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes::
Friedländer Synthesis:
Industrial Production:: Industrial-scale production methods may vary, but the above synthetic routes provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The furan group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group to an amino group.
Sulfenylation: Introduction of sulfur-containing groups.
Nitration: Nitric acid, sulfuric acid, and heat.
Sulfenylation: Sulfur reagents (e.g., Lawesson’s reagent).
Reduction: Catalytic hydrogenation or other reducing agents.
- Reduction of the nitro group yields the corresponding amino derivative.
- Sulfenylation results in the desired compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: May serve as a precursor for dyes, pharmaceuticals, or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H10N2O3S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
5-(furan-2-ylmethylsulfanyl)-8-nitroquinoline |
InChI |
InChI=1S/C14H10N2O3S/c17-16(18)12-5-6-13(11-4-1-7-15-14(11)12)20-9-10-3-2-8-19-10/h1-8H,9H2 |
InChI Key |
LSXKCFHWDFNYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])SCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.